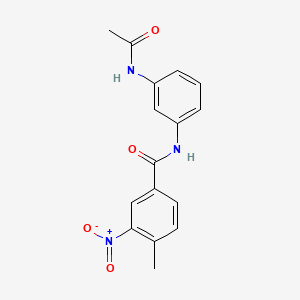

n-(3-Acetamidophenyl)-4-methyl-3-nitrobenzamide

Description

Contextualization within Benzamide (B126) Derivatives Research Landscape

Benzamide and its derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents. walshmedicalmedia.com These compounds are recognized for their diverse biological activities, which include antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects. walshmedicalmedia.com The amide bond is a crucial feature in many biologically active molecules, providing structural stability and the capacity for hydrogen bonding, which is critical for molecular recognition at biological targets. archivepp.com

The versatility of the benzamide structure allows for extensive modification at various positions on the phenyl ring and the amide nitrogen, enabling chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. This has led to the development of drugs for a range of conditions, from psychiatric disorders to gastroesophageal reflux disease. walshmedicalmedia.com Research into novel benzamide derivatives continues to be a vibrant area, with scientists exploring new substitution patterns to discover compounds with enhanced efficacy and novel mechanisms of action. walshmedicalmedia.com

Historical Perspectives on Nitrobenzamide and Acetamidophenyl Scaffolds in Medicinal Chemistry

Historically, the incorporation of specific functional groups has been a cornerstone of drug discovery, with the goal of imparting or enhancing therapeutic effects. The nitrobenzamide and acetamidophenyl scaffolds, which constitute N-(3-Acetamidophenyl)-4-methyl-3-nitrobenzamide, each have a significant history in medicinal chemistry.

The nitroaromatic group , including the nitrobenzamide scaffold, is a versatile and valuable functional group in drug design. mdpi.com Its strong electron-withdrawing nature significantly alters a molecule's electronic properties, which can be pivotal for its biological activity. Historically, nitro-containing compounds have been developed as antimicrobial, antiprotozoal, and anticancer agents. mdpi.commdpi.com The presence of the nitro group can be crucial for a compound's mechanism of action and is often considered a key pharmacophore, though its potential for metabolic reduction and associated toxicities requires careful consideration in drug design. mdpi.com

Current Research Trajectories Pertaining to this compound

While specific published research on this compound is limited, the current research trajectories for such a molecule can be inferred from studies on compounds with similar structural motifs. The convergence of the 3-nitrobenzamide (B147352) core with an acetamidophenyl group suggests several logical avenues for investigation.

Anticancer Activity: A primary research trajectory is the evaluation of its potential as an antineoplastic agent. Studies on other novel 4-substituted-3-nitrobenzamide derivatives have demonstrated potent inhibitory activities against various human cancer cell lines, including HCT-116 (colon), MDA-MB-435 (melanoma), and HL-60 (leukemia). nih.gov Research would likely involve synthesizing this compound and screening it against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects. nih.gov

Antimicrobial and Antitubercular Activity: The 3-nitrobenzamide moiety is a key feature in compounds with potent antimycobacterial properties. Research has shown that a nitro group at the 3-position of the benzamide ring can lead to significantly higher activity against Mycobacterium tuberculosis compared to other substitution patterns. mdpi.comnih.gov Therefore, a logical research path would be to investigate the compound's efficacy against various bacterial and mycobacterial strains.

Anti-inflammatory Potential: Given the presence of the acetamidophenyl group, a well-known component of anti-inflammatory drugs, another research direction would be to explore its potential as a modulator of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes. archivepp.com

Significance and Rationale for Investigating this compound

The significance of investigating this compound lies in its rational design, which combines three distinct structural motifs known to be associated with significant biological activities. The rationale for its synthesis and study is built on a strong foundation of medicinal chemistry principles and prior research.

The combination of these specific fragments into a single, novel chemical entity makes this compound a compelling target for chemical synthesis and biological evaluation. The investigation is rationalized by the hypothesis that the synergistic or additive effects of these scaffolds could lead to a compound with potent and selective therapeutic activity, particularly in the fields of oncology and infectious diseases.

Research Findings on Related Compounds

To contextualize the potential of this compound, the following table summarizes the research findings on related 4-substituted-3-nitrobenzamide derivatives that were investigated for their antitumor activity.

| Compound ID | Substitution at 4-position | Target Cancer Cell Line | Activity (GI₅₀ in µM) | Reference |

|---|---|---|---|---|

| 4a | (Structure not specified) | HCT-116, MDA-MB-435, HL-60 | 1.904 - 2.111 | nih.gov |

| 4g | (Structure not specified) | MDA-MB-435 | 1.008 - 3.586 | nih.gov |

| 4g | (Structure not specified) | HL-60 | 1.993 - 3.778 | nih.gov |

| 4l-4n | (Structures not specified) | MDA-MB-435 | 1.008 - 3.586 | nih.gov |

| 4l-4n | (Structures not specified) | HL-60 | 1.993 - 3.778 | nih.gov |

Properties

IUPAC Name |

N-(3-acetamidophenyl)-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-10-6-7-12(8-15(10)19(22)23)16(21)18-14-5-3-4-13(9-14)17-11(2)20/h3-9H,1-2H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYXYUQDWCMCQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40970793 | |

| Record name | N-{3-[(1-Hydroxyethylidene)amino]phenyl}-4-methyl-3-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5545-94-8 | |

| Record name | N-{3-[(1-Hydroxyethylidene)amino]phenyl}-4-methyl-3-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 3 Acetamidophenyl 4 Methyl 3 Nitrobenzamide

Primary Synthetic Routes for N-(3-Acetamidophenyl)-4-methyl-3-nitrobenzamide

The principal and most direct method for synthesizing this compound involves the formation of an amide bond between an activated carboxylic acid derivative and an aromatic amine. This is a widely used and reliable approach in organic synthesis.

The process can be delineated into two main steps:

Activation of the Carboxylic Acid: The synthesis begins with the conversion of the precursor, 4-methyl-3-nitrobenzoic acid, into a more reactive acylating agent. The most common method is its reaction with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to yield the highly reactive intermediate, 4-methyl-3-nitrobenzoyl chloride. google.com

Amide Bond Formation: The freshly prepared 4-methyl-3-nitrobenzoyl chloride is then reacted with N-(3-aminophenyl)acetamide in an inert solvent, such as dichloromethane. mdpi.com This reaction, analogous to the Schotten-Baumann reaction, typically requires the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. mdpi.commdpi.com

The resulting crude product is typically purified through a series of aqueous washes to remove unreacted starting materials and the base hydrochloride salt, followed by recrystallization or column chromatography to yield pure this compound. mdpi.com

Optimization Strategies in the Synthesis of this compound

Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring purity, and improving process efficiency, particularly for larger-scale production. Strategies focus on reaction conditions and the use of catalytic systems.

Key optimization parameters include:

Catalysis: For direct condensation between the carboxylic acid and the amine, bypassing the acyl chloride intermediate, catalytic systems can be employed. Systems comprising boric acid or tetrabutoxytitanium as catalysts have been shown to be effective in the synthesis of other nitrobenzamides. google.com

Co-catalysts: The efficiency of the catalytic amidation can be further enhanced by the use of a co-catalyst, such as polyethylene (B3416737) glycol (PEG). google.com

Reaction Conditions: Careful control of reaction parameters is essential. This includes the choice of solvent, reaction temperature, and the rate of addition of reagents. In the acyl chloride route, the reaction is often performed at low temperatures initially to control its exothermic nature before being allowed to warm to room temperature. mdpi.com

Base Selection: The choice of base used to scavenge HCl can influence reaction rates and ease of purification. Tertiary amines like triethylamine are common, but other organic or inorganic bases can also be used. mdpi.commdpi.com

Through meticulous optimization, total yields for multi-step syntheses of related nitrobenzamide compounds have been reported to reach as high as 97.5%, demonstrating the potential for highly efficient production. google.com

| Parameter | Strategy | Rationale | Reference |

|---|---|---|---|

| Catalyst System | Use of Boric Acid or Tetrabutoxytitanium | Facilitates direct amide bond formation from carboxylic acid and amine, avoiding the acyl chloride step. | google.com |

| Co-catalyst | Addition of Polyethylene Glycol (PEG) | Enhances the efficiency and yield of the catalytic amidation reaction. | google.com |

| Temperature Control | Initial low temperature (e.g., 0 °C) followed by warming | Manages the exothermic nature of the acylation reaction, minimizing side-product formation. | mdpi.com |

| Base | Use of Triethylamine or Pyridine | Effectively neutralizes the HCl byproduct from the acyl chloride reaction, driving the reaction to completion. | mdpi.commdpi.com |

Novel Synthetic Approaches to this compound

Modern synthetic chemistry offers innovative methods that can be applied to the synthesis of this compound, often focusing on environmental sustainability and efficiency.

Mechanosynthesis: One novel, eco-friendly approach is mechanochemistry, which involves conducting the reaction in a ball mill without the need for a solvent. mdpi.com This method has been successfully used for the synthesis of other N-substituted nitrobenzamides by milling the corresponding amine and 4-nitrobenzoyl chloride. mdpi.com This technique often results in high yields, shorter reaction times, and a significantly reduced environmental footprint. mdpi.com

Coupling Reagents: Another modern strategy is the use of peptide coupling reagents to facilitate the direct formation of the amide bond from 4-methyl-3-nitrobenzoic acid and N-(3-aminophenyl)acetamide. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can promote the reaction under mild conditions, offering an alternative to the harsher thionyl chloride method.

Precursors and Intermediate Compounds in this compound Synthesis

The successful synthesis of the target compound relies on the availability and purity of its key precursors and the effective formation of a reactive intermediate.

4-methyl-3-nitrobenzoic acid: This is a primary precursor. Its synthesis can be achieved through the oxidation of 2,4-dimethyl-nitrobenzene. Modern methods utilize agents like dilute nitric acid or molecular oxygen with a cobalt acetate (B1210297) catalyst. chemicalbook.comgoogle.com These approaches are advantageous as they replace more hazardous and costly heavy-metal oxidants like potassium permanganate (B83412) or potassium dichromate, and the resulting waste streams can often be recycled, improving the environmental profile of the process. google.com

N-(3-aminophenyl)acetamide: The second key precursor, this compound provides the amine functionality. It is typically prepared via a two-step sequence involving the acetylation of 3-nitroaniline (B104315) to give 3-nitroacetanilide, followed by the selective reduction of the nitro group to an amine, often using reagents like tin(II) chloride or catalytic hydrogenation.

4-methyl-3-nitrobenzoyl chloride: This is the critical reactive intermediate formed from 4-methyl-3-nitrobenzoic acid. Its reaction with thionyl chloride produces the acyl chloride, which is generally used immediately in the subsequent amidation step due to its sensitivity to moisture. google.com

| Compound | Role | Typical Synthesis Method | Reference |

|---|---|---|---|

| 4-methyl-3-nitrobenzoic acid | Carboxylic Acid Precursor | Oxidation of 2,4-dimethyl-nitrobenzene using nitric acid or catalytic air oxidation. | chemicalbook.comgoogle.com |

| N-(3-aminophenyl)acetamide | Amine Precursor | Acetylation of 3-nitroaniline followed by selective reduction of the nitro group. | |

| 4-methyl-3-nitrobenzoyl chloride | Reactive Intermediate | Reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride (SOCl₂). | google.com |

Synthetic Strategies for Analogues and Derivatives of this compound

The synthesis of analogues and derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop compounds with enhanced biological properties, such as anti-tumor activity. researchgate.netnih.gov The core structure of this compound offers multiple points for modification.

Modification of the Amine Moiety: A primary strategy involves replacing N-(3-aminophenyl)acetamide with a diverse library of substituted anilines or other primary and secondary amines. This allows for the systematic alteration of steric and electronic properties in this region of the molecule to probe their impact on biological targets.

Modification of the Benzoyl Moiety: The 4-methyl-3-nitrobenzoyl portion can be altered by starting with different substituted benzoic acids. The positions of the methyl and nitro groups can be changed, or they can be replaced with other functional groups (e.g., halogens, alkoxy groups). Several studies have focused on creating series of 4-substituted-3-nitrobenzamide derivatives for evaluation as anticancer agents. researchgate.netnih.gov

Post-Synthesis Derivatization: The final compound can serve as a scaffold for further chemical transformations. For example, the nitro group can be readily reduced to an amino group, which can then be acylated, alkylated, or converted into a diazonium salt for a wide range of subsequent reactions.

| Modification Strategy | Example Precursor Variation | Resulting Analogue Class | Purpose |

|---|---|---|---|

| Varying the Amine Component | Using 4-aminophenol (B1666318) instead of N-(3-aminophenyl)acetamide | N-(4-hydroxyphenyl)-4-methyl-3-nitrobenzamides | Introduce hydrogen-bonding capability. |

| Varying the Benzoyl Component | Using 4-chloro-3-nitrobenzoic acid instead of 4-methyl-3-nitrobenzoic acid | N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamides | Evaluate the effect of changing an electron-donating group (methyl) to an electron-withdrawing group (chloro). |

| Post-Synthesis Modification | Reduction of the nitro group on the final product | 3-Amino-N-(3-acetamidophenyl)-4-methylbenzamides | Create a new functional handle (amine) for further derivatization. |

Structure Activity Relationship Sar Studies of N 3 Acetamidophenyl 4 Methyl 3 Nitrobenzamide and Its Analogues

Systematic Structural Modifications of the N-(3-Acetamidophenyl)-4-methyl-3-nitrobenzamide Core Scaffold

The core scaffold of this compound offers several positions for systematic structural modifications to probe the SAR. These modifications can be broadly categorized into alterations of the linker between the two aromatic rings, and substitutions on the aromatic rings themselves.

Key modifications to the core scaffold could include:

Amide Bond Modification: The stability and conformational flexibility of the central amide linkage are critical. Replacing the amide bond with bioisosteres such as a thioamide, ester, or a reversed amide could significantly impact the molecule's three-dimensional structure and its ability to interact with biological targets.

Introduction of Spacers: Inserting a flexible or rigid spacer, such as a methylene or ethylene group, between the phenyl rings could alter the distance and relative orientation of the two moieties, which is often a critical determinant of biological activity.

Ring Scaffolds: Replacing one or both of the phenyl rings with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) would explore the influence of different electronic and steric properties on activity.

The following table summarizes potential modifications to the core scaffold and their hypothetical effects on biological activity based on general principles of medicinal chemistry.

| Modification to Core Scaffold | Rationale | Predicted Impact on Activity |

| Amide to Thioamide | Alters hydrogen bonding capacity and electronic properties. | May increase or decrease activity depending on the target's binding site. |

| Insertion of Methylene Spacer | Increases flexibility and distance between rings. | Could lead to a loss of activity if a specific conformation is required. |

| Phenyl Ring to Pyridine Ring | Introduces a nitrogen atom, altering electronic distribution and potential for hydrogen bonding. | Activity is highly dependent on the position of the nitrogen and the target's electronic environment. |

Impact of Substitutions on the Acetamidophenyl Moiety on Biological Activity

Research on related N-phenylbenzamide derivatives suggests that the nature and position of substituents on the aniline ring are critical for activity. For instance, in a series of N-substituted benzamide (B126) derivatives, the presence and location of substituents on the phenyl ring were found to be crucial for their anti-proliferative activity. beilstein-journals.org

Key areas for substitution on the acetamidophenyl moiety include:

Acetamido Group: Altering the acetyl group to other acyl groups (e.g., propionyl, benzoyl) or replacing it with other functional groups like sulfonamides could modulate lipophilicity and hydrogen bonding capabilities.

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can systematically probe the steric and electronic requirements for optimal activity.

The table below illustrates the potential impact of various substitutions on the acetamidophenyl moiety.

| Position of Substitution | Substituent | Predicted Effect on Biological Activity |

| Acetyl Group (N-acyl chain) | Propionyl | May increase lipophilicity, potentially enhancing cell permeability. |

| Acetyl Group (N-acyl chain) | Cyclopropanecarbonyl | Introduces rigidity, which could be beneficial if a specific conformation is favored. |

| Phenyl Ring (ortho to amide) | Fluoro | Can influence conformation through intramolecular hydrogen bonding and alter metabolic stability. |

| Phenyl Ring (para to amide) | Methoxy | May increase electron density and potential for hydrogen bonding, but could also be a site for metabolism. |

Influence of Modifications on the Nitrobenzamide Moiety on Biological Activity

The 4-methyl-3-nitrobenzamide portion of the molecule is another critical area for SAR exploration. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and can participate in key interactions with biological targets. taylorandfrancis.commdpi.com The methyl group provides a lipophilic and sterically defined feature.

Systematic modifications on this moiety would involve:

Nitro Group Position and Replacement: Moving the nitro group to other positions on the benzamide ring or replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups can drastically alter the molecule's electronic profile and biological activity. Studies on nitro-substituted benzamides have shown that the number and orientation of nitro groups can significantly impact their anti-inflammatory activity. researchgate.net

Methyl Group Modification: Replacing the methyl group with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) or with polar functional groups can explore the steric and lipophilic tolerance of the target's binding pocket.

The following table outlines potential modifications to the nitrobenzamide moiety and their expected influence on activity.

| Position of Modification | Original Group | New Group | Rationale for Modification | Predicted Influence on Activity |

| 3-position | Nitro | Cyano | Explores the effect of a different electron-withdrawing group with a linear geometry. | May retain or alter activity depending on the specific interactions of the nitro group. |

| 3-position | Nitro | Amino | Introduction of an electron-donating and hydrogen-bonding group. | Likely to significantly change the biological activity profile. |

| 4-position | Methyl | Ethyl | Increases steric bulk and lipophilicity. | Could enhance or decrease activity based on the size of the binding pocket. |

| 4-position | Methyl | Chloro | Alters both steric and electronic properties. | May lead to a different binding mode or affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govpatsnap.com For derivatives of this compound, a QSAR model could be developed to predict the activity of novel analogues and to gain insights into the key molecular descriptors that govern their efficacy.

A typical QSAR study would involve the following steps:

Data Set Preparation: A series of analogues with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors, would be calculated for each molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound derivatives might look like:

pIC50 = 0.5 * logP - 0.2 * MW + 1.2 * HD_count + 2.5

This equation would suggest that biological activity (pIC50) increases with increasing lipophilicity (logP) and the number of hydrogen bond donors (HD_count), while it decreases with an increase in molecular weight (MW). Such models can guide the design of new compounds with improved activity. mdpi.comtubitak.gov.tr

Computational Approaches in Predicting SAR for this compound Analogues

In addition to QSAR, other computational methods play a vital role in predicting and understanding the SAR of this compound analogues. These approaches can provide detailed insights at the molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound analogues, docking studies could identify key amino acid residues in the binding site that interact with specific functional groups of the ligands. This information is invaluable for designing new derivatives with improved binding affinity. For example, docking could reveal that the nitro group forms a critical hydrogen bond with a specific residue, thus guiding modifications to that part of the molecule.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. For this series of compounds, a pharmacophore model might consist of a hydrogen bond donor (from the amide), a hydrogen bond acceptor (from the nitro or acetamido group), and two aromatic centers. This model can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, assessing the stability of the binding interactions predicted by molecular docking.

These computational tools, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising analogues.

Pre Clinical Pharmacokinetics and Metabolism of N 3 Acetamidophenyl 4 Methyl 3 Nitrobenzamide

In Vitro Metabolic Stability of N-(3-Acetamidophenyl)-4-methyl-3-nitrobenzamide

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be cleared from the body. These assays typically involve incubating the compound with liver fractions or plasma and monitoring its disappearance over time.

Hepatic Microsomal Stability Studies

Hepatic microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), making them a standard tool for assessing metabolic stability. nih.govspringernature.com In these studies, the test compound is incubated with liver microsomes from various species (e.g., human, rat, mouse, dog) and a regenerating system for cofactors like NADPH. nih.gov The rate of disappearance of the parent compound is measured, which allows for the calculation of key parameters such as intrinsic clearance (CLint) and in vitro half-life (t½). This information helps in predicting the hepatic clearance of the compound in vivo. However, no published studies were found that reported specific intrinsic clearance or half-life values for this compound in any species' hepatic microsomes.

Plasma and Serum Stability Assessment

The stability of a compound in blood is assessed to determine its susceptibility to degradation by enzymes present in plasma or serum, such as esterases and amidases. This is crucial for understanding a drug's disposition before it reaches metabolizing organs like the liver. A typical assay involves incubating the compound in plasma or serum at 37°C and measuring its concentration over time. No specific data on the stability of this compound in plasma or serum from any species were identified in the available literature.

Identification of Metabolites of this compound in In Vitro and In Vivo Animal Models

Identifying the metabolites of a new chemical entity is critical for understanding its biotransformation pathways and identifying any potentially active or toxic byproducts. This process often involves incubating the parent drug with liver microsomes, hepatocytes, or other subcellular fractions (in vitro) or analyzing biological samples (plasma, urine, feces) from animals dosed with the compound (in vivo). While studies on other benzamide (B126) compounds have identified metabolites resulting from reactions like hydroxylation and dimerization, no literature was found that specifically identified the metabolites of this compound. nih.gov

Enzymatic Pathways Involved in this compound Metabolism

To identify the specific enzymes responsible for a compound's metabolism, reaction phenotyping studies are performed. These studies may use recombinant human cytochrome P450 enzymes or specific chemical inhibitors to pinpoint which enzymes (e.g., CYP3A4, CYP2D6) are involved in the compound's clearance. nih.gov For compounds with nitro groups, nitroreductase enzymes could also play a significant role. Information regarding the specific enzymatic pathways involved in the metabolism of this compound is not available in published research.

In Vivo Pharmacokinetic Profiling of this compound in Animal Models

In vivo pharmacokinetic studies in animal models (such as rats, mice, or dogs) are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. These studies provide critical parameters like bioavailability, clearance, volume of distribution, and half-life. researchgate.netnih.gov

Absorption Characteristics

Following administration (e.g., oral or intravenous), blood samples are collected over time to determine the concentration of the drug in the plasma. nih.gov This allows for the assessment of its absorption rate and extent (bioavailability). No in vivo studies detailing the absorption characteristics or other pharmacokinetic parameters of this compound in any animal model have been published.

Distribution Profile (Tissue Distribution)

Pre-clinical studies in Sprague-Dawley rats have demonstrated that this compound, also known as CLBQ14, is extensively distributed throughout the body following intravenous administration. nih.gov Analysis of tissue concentrations two hours after a single 5 mg/kg intravenous bolus dose revealed varying levels of accumulation in major organs.

The highest concentrations of the compound were observed in the kidneys, followed by the liver, lungs, thymus, pancreas, spleen, and heart, indicating a wide distribution pattern. nih.gov This suggests that this compound effectively reaches various tissues, a key characteristic for a potential therapeutic agent.

The tissue-to-plasma concentration ratios (Kp) further illustrate the extent of distribution. The Kp values indicate the relative concentration of the compound in a specific tissue compared to its concentration in the plasma. A higher Kp value suggests greater tissue penetration and accumulation. The detailed tissue distribution data is presented in the table below.

Table 1: Tissue Distribution of this compound in Sprague-Dawley Rats

| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio (Kp) |

|---|---|---|

| Kidneys | 405.9 ± 77.11 | 4.96 |

| Liver | 225.4 ± 25.30 | 2.75 |

| Lungs | 180.7 ± 33.15 | 2.21 |

| Thymus | 123.5 ± 21.89 | 1.51 |

| Pancreas | 101.2 ± 15.67 | 1.24 |

| Spleen | 78.9 ± 12.45 | 0.96 |

Data represents mean ± standard deviation. nih.gov

Elimination Pathways (Excretion)

The elimination of this compound from the body follows first-order kinetics, meaning the rate of elimination is directly proportional to the concentration of the drug. nih.gov While specific studies detailing the exact routes and proportions of excretion (e.g., urinary versus fecal) are not extensively available in the public domain, the characterization of its elimination as a first-order process provides foundational knowledge for understanding its clearance from the system. Further research, such as mass balance studies, would be required to fully elucidate the primary pathways of excretion for this compound and its metabolites.

Drug-Drug Interaction Potential of this compound (Pre-clinical in vitro or animal studies)

Pre-clinical in vitro studies have provided initial insights into the potential for drug-drug interactions involving this compound. The primary mechanism of metabolism for this compound has been identified, which is a critical factor in predicting its interaction with other co-administered drugs.

In vitro cytochrome P450 (CYP) reaction phenotyping has demonstrated that this compound is primarily metabolized by the CYP1A2 enzyme. nih.gov CYP enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs.

This finding is significant because substances that are also metabolized by, or are inhibitors or inducers of, CYP1A2 could potentially alter the metabolism of this compound. Co-administration with a CYP1A2 inhibitor could lead to decreased metabolism and consequently, increased plasma concentrations of this compound, potentially heightening its therapeutic effects or adverse reactions. Conversely, co-administration with a CYP1A2 inducer could accelerate its metabolism, leading to lower plasma concentrations and potentially reduced efficacy.

Further in vivo animal studies would be necessary to confirm these in vitro findings and to fully assess the clinical significance of these potential drug-drug interactions.

Computational and Theoretical Studies on N 3 Acetamidophenyl 4 Methyl 3 Nitrobenzamide

Molecular Docking Simulations of N-(3-Acetamidophenyl)-4-methyl-3-nitrobenzamide with Predicted Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, studies on structurally similar nitrobenzamide and acetanilide (B955) derivatives have identified a range of potential biological targets. These include enzymes such as α-glucosidase and α-amylase, which are relevant in the management of diabetes, and protein kinases like CheckPointKinase-1 (CHK1), a target in oncology research. jonuns.comnih.gov

The docking process involves preparing the three-dimensional structures of both the ligand and the protein. The ligand's structure is typically optimized to its lowest energy conformation. The protein structure is often obtained from crystallographic data, and a binding site is defined. Docking algorithms then explore various possible conformations of the ligand within the binding site, scoring them based on factors like intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

The results of molecular docking are often presented as a docking score, which is an estimation of the binding free energy. Lower (more negative) scores generally indicate a more favorable binding affinity. Studies on related nitrobenzamide derivatives have reported binding energies ranging from -7.9 to -9.8 kcal/mol against targets like α-amylase. nih.gov

| Potential Protein Target | Key Interacting Residues (Hypothetical) | Predicted Interaction Types | Reported Docking Score Range for Analogues (kcal/mol) |

|---|---|---|---|

| α-Glucosidase | Asp, Glu, His, Arg | Hydrogen Bonding, Electrostatic | -8.0 to -9.7 nih.gov |

| α-Amylase | Asp, Glu, Trp, Tyr | Hydrogen Bonding, Hydrophobic | -7.9 to -9.8 nih.gov |

| CheckPointKinase-1 (CHK1) | Lys, Glu, Leu, Cys | Hydrogen Bonding, Hydrophobic | -7.5 to -8.3 researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility, both in isolation and when bound to a biological target.

An MD simulation calculates the trajectory of a molecule by solving Newton's equations of motion for a system of interacting particles. This allows for the observation of how the molecule behaves and changes its shape in a simulated environment, often in the presence of a solvent like water to mimic physiological conditions.

A key application of MD simulations in this context is to assess the stability of the ligand-protein complex predicted by molecular docking. By running a simulation for a certain period (typically nanoseconds), researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes and potentially dissociates. The root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation is often calculated to quantify this stability. A low and stable RMSD value suggests a stable binding mode.

Furthermore, MD simulations can reveal the dynamic nature of the interactions between this compound and the protein. The hydrogen bonds and hydrophobic contacts observed in the static docking pose can be monitored throughout the simulation to determine their persistence and strength. This provides a more realistic picture of the binding event than docking alone.

Conformational analysis of the unbound ligand can also be performed to understand its flexibility and the different shapes it can adopt in solution. This information is valuable for understanding its ability to recognize and bind to a specific protein active site.

Density Functional Theory (DFT) Calculations for Electronic Structure of this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations can provide a wealth of information about the intrinsic properties of this compound, including its geometry, electronic distribution, and reactivity.

In a typical DFT calculation, the electron density of the molecule is used to determine its energy and other properties. This approach is computationally less expensive than other quantum chemistry methods while still providing a high level of accuracy. The B3LYP functional with a basis set like 6-31G(d,p) is a commonly used combination for such calculations on organic molecules. scirp.org

One of the key outputs of DFT calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides precise information about bond lengths, bond angles, and dihedral angles.

DFT also allows for the calculation of various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the oxygen atoms of the nitro and amide groups would be expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance.

Furthermore, DFT can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive.

Prediction of ADMET Properties for this compound (Computational in silico methods)

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico methods offer a rapid and cost-effective way to predict these properties for a molecule like this compound before it is synthesized and tested in the laboratory. mdpi.com

A variety of computational models, many of which are based on quantitative structure-activity relationships (QSAR), are available to predict ADMET properties. mdpi.com These models use the chemical structure of a molecule to estimate its physicochemical and pharmacokinetic parameters.

For this compound, key properties that would be predicted include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound will be absorbed from the gastrointestinal tract. Lipophilicity (logP) is another important factor influencing absorption.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help to understand where the compound will go in the body after absorption.

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is important for predicting drug-drug interactions.

Excretion: While direct prediction of excretion pathways is complex, models can estimate properties like aqueous solubility, which influences renal clearance.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Several online platforms and software packages, such as pkCSM and SwissADME, are available for performing these predictions. mdpi.com These tools often provide an assessment of the compound's "drug-likeness" based on established rules like Lipinski's rule of five.

| ADMET Property | Predicted Parameter | Significance |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Indicates oral bioavailability. |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Determines if the compound can reach the central nervous system. |

| Metabolism | CYP450 Inhibition/Substrate | Predicts potential for drug-drug interactions. |

| Excretion | Aqueous Solubility (LogS) | Influences how the compound is cleared from the body. |

| Toxicity | Ames Mutagenicity | Assesses the potential to cause genetic mutations. |

| Toxicity | hERG Inhibition | Indicates risk of cardiotoxicity. |

Homology Modeling and Virtual Screening for this compound Research

Homology modeling and virtual screening are powerful computational techniques used in the early stages of drug discovery to identify potential drug candidates and their biological targets.

Homology modeling is used when the three-dimensional structure of a target protein has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy). If the amino acid sequence of the target protein is known, and there is a related protein (a "template") with a known structure, a 3D model of the target protein can be built based on the template's structure. The quality of the resulting model depends on the degree of sequence identity between the target and the template. For research involving this compound, if a novel protein target is hypothesized, homology modeling could be the first step in creating a structural model for subsequent docking studies. nih.gov

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.gov This process can be performed in two main ways:

Structure-based virtual screening (SBVS): This approach requires the 3D structure of the target protein. A large database of compounds is then computationally docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinity (docking score). This is a common approach when a specific target for a compound like this compound is being investigated.

Ligand-based virtual screening (LBVS): This method is used when the structure of the target protein is unknown, but a set of molecules that are active against the target have been identified. A model, or "pharmacophore," is built based on the common structural features of these active molecules. This pharmacophore is then used to search a compound library for other molecules that share these features.

In the context of this compound research, if this compound were found to have interesting biological activity, it could be used as a starting point for a virtual screening campaign to identify other, potentially more potent, compounds with similar structures or binding properties.

Advanced Analytical Methodologies for N 3 Acetamidophenyl 4 Methyl 3 Nitrobenzamide Research

Chromatographic Techniques for Quantitative Analysis of N-(3-Acetamidophenyl)-4-methyl-3-nitrobenzamide in Complex Biological Matrices

Quantitative analysis of this compound in biological samples such as plasma, serum, and tissue homogenates is predominantly achieved using High-Performance Liquid Chromatography (HPLC). researchgate.net This technique offers the necessary resolution and sensitivity to isolate the analyte from endogenous components.

Detailed Research Findings: Reversed-phase HPLC is the method of choice for compounds with the polarity of this compound. A C18 column is typically employed, providing a nonpolar stationary phase that effectively retains the analyte. researchgate.net The mobile phase usually consists of an organic solvent like acetonitrile or methanol mixed with an aqueous buffer, often containing a small percentage of formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. researchgate.net

Detection is commonly performed using a UV detector, as the aromatic rings and nitro group in the molecule provide strong chromophores. For enhanced sensitivity and specificity, especially at low concentrations found in pharmacokinetic studies, HPLC is often coupled with mass spectrometry (LC-MS). bioanalysis-zone.com LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, provides excellent selectivity and sensitivity, making it the gold standard for bioanalytical quantification. bioanalysis-zone.com The extraction of the compound from biological matrices is a critical step, often accomplished through liquid-liquid extraction or solid-phase extraction to remove proteins and other interfering substances, ensuring high recovery rates. researchgate.net

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase chromatography of moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (gradient elution) with 0.1% Formic Acid | Gradient elution allows for separation of potential metabolites with different polarities. Formic acid aids in protonation for MS detection. |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical HPLC columns. |

| Detection | UV Absorbance at ~260-280 nm or Tandem Mass Spectrometry (MS/MS) | The molecule's aromatic structure allows for UV detection. researchgate.net MS/MS provides superior sensitivity and specificity for complex matrices. bioanalysis-zone.com |

| Injection Volume | 10-20 µL | Standard volume to balance sensitivity and peak shape. |

| Column Temperature | 30-40 °C | Ensures reproducible retention times and improves peak efficiency. |

Spectroscopic Methods in Elucidating Interactions of this compound with Biomolecules

Spectroscopic techniques are invaluable for investigating the non-covalent interactions between this compound and biomolecules like proteins and nucleic acids. UV-Visible and fluorescence spectroscopy are primary tools for these studies. grafiati.com

Detailed Research Findings: The interaction of a small molecule with a protein can be monitored by observing changes in the intrinsic fluorescence of the protein (typically from tryptophan and tyrosine residues) or the fluorescence of the small molecule itself. When this compound binds to a protein, such as human serum albumin (HSA), the local environment of the fluorophores can change, leading to quenching (a decrease in fluorescence intensity) or enhancement of the signal. This quenching can be analyzed to determine binding constants (Ka) and the number of binding sites.

Similarly, UV-Visible absorption spectroscopy can detect the formation of a complex between the compound and a biomolecule. researchgate.net Binding can perturb the electronic environment of the chromophores in the compound, resulting in a shift in the maximum absorption wavelength (λmax), which can be either a bathochromic (red) or hypsochromic (blue) shift. biointerfaceresearch.com These spectral shifts, while often small, provide evidence of interaction and can be used to quantify binding affinity. nih.gov

| Technique | Observation | Inference |

|---|---|---|

| Fluorescence Spectroscopy (Excitation at 280 nm) | Progressive quenching of HSA's intrinsic fluorescence upon titration with the compound. | Indicates binding of the compound near tryptophan/tyrosine residues, suggesting interaction and complex formation. |

| UV-Visible Spectroscopy | Bathochromic shift (red shift) of 2-5 nm in the compound's λmax upon addition of HSA. | Suggests the formation of a ground-state complex and a change in the polarity of the microenvironment surrounding the compound's chromophore upon binding. |

| Circular Dichroism (CD) Spectroscopy | Changes observed in the secondary structure bands (e.g., 208 and 222 nm) of HSA. | Indicates that the binding of the compound induces conformational changes in the protein's secondary structure. |

Mass Spectrometry-Based Approaches for Metabolite Identification of this compound

Understanding the biotransformation of this compound is critical for evaluating its complete biological activity. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the most powerful technique for identifying and structurally characterizing metabolites. nih.gov

Detailed Research Findings: High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements of both the parent compound and its metabolites. nih.gov This accuracy allows for the determination of the elemental composition of metabolites, which is the first step in identification.

The typical workflow involves administering the compound and collecting biological samples (e.g., urine, feces, plasma) over time. These samples are then analyzed by LC-HRMS. The resulting data is processed to find m/z signals that are not present in control samples and that have a plausible mass shift from the parent drug corresponding to known metabolic reactions. Common biotransformations for a compound like this compound include Phase I reactions such as reduction of the nitro group to an amino group, hydroxylation of the aromatic rings or the methyl group, and hydrolysis of the amide bonds. Phase II reactions might involve conjugation with glucuronic acid or sulfate.

Once potential metabolites are detected, their structures are elucidated using tandem mass spectrometry (MS/MS). nih.gov The fragmentation pattern of a metabolite is compared to that of the parent compound to pinpoint the site of metabolic modification.

| Metabolic Reaction | Structural Modification | Change in Mass (Da) | Description |

|---|---|---|---|

| Nitro Reduction | -NO₂ → -NH₂ | -30.0106 | The nitro group is reduced to a primary amine, a common metabolic pathway for nitroaromatic compounds. |

| Aromatic Hydroxylation | -H → -OH | +15.9949 | An oxygen atom is added to one of the phenyl rings. |

| Benzylic Hydroxylation | -CH₃ → -CH₂OH | +15.9949 | The methyl group is oxidized to a hydroxymethyl group. |

| Amide Hydrolysis | -NHCO- → -NH₂ + -COOH | +18.0106 (to each fragment) | Cleavage of the amide bond, resulting in two smaller molecules: 3-amino-N-acetylaniline and 4-methyl-3-nitrobenzoic acid. |

Potential Therapeutic Implications and Future Research Directions for N 3 Acetamidophenyl 4 Methyl 3 Nitrobenzamide

Exploration of N-(3-Acetamidophenyl)-4-methyl-3-nitrobenzamide in Pre-clinical Disease Models (Mechanistic Focus)

While specific preclinical data for this compound is not yet widely published, its structural components, namely the nitrobenzamide and acetamidophenyl groups, are present in molecules with known biological activities. This allows for informed hypotheses regarding its potential therapeutic applications and the design of initial preclinical studies.

One of the primary areas of interest for nitrobenzamide derivatives has been in the field of oncology. A series of novel 4-substituted-3-nitrobenzamide derivatives have been synthesized and evaluated for their anti-tumor activities against various cancer cell lines, with some compounds showing potent inhibitory effects. This suggests that this compound could be investigated in preclinical cancer models. Mechanistic studies could focus on its potential to induce apoptosis, inhibit cell cycle progression, or target specific signaling pathways known to be dysregulated in cancer.

Another promising area of investigation is in infectious diseases, particularly tuberculosis. The nitrobenzamide scaffold is a key component of inhibitors of decaprenylphosphoryl-β-d-ribose oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis. Preclinical studies could therefore explore the efficacy of this compound in in vitro cultures of M. tuberculosis and subsequent in vivo models of tuberculosis. The mechanism of action would likely involve the inhibition of DprE1, and studies could be designed to confirm this target engagement.

The presence of the acetamide group also opens up possibilities for anti-inflammatory applications. Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents contain an amide linkage. Preclinical models of inflammation, such as carrageenan-induced paw edema in rodents, could be employed to assess the anti-inflammatory potential of this compound. Mechanistic studies would aim to identify its potential targets in the inflammatory cascade, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.

To systematically explore these possibilities, a tiered approach to preclinical testing would be necessary, as outlined in the hypothetical data table below.

| Preclinical Model | Potential Mechanistic Focus | Key Endpoints to Measure |

|---|---|---|

| Human Cancer Cell Lines (e.g., HCT-116, MDA-MB-435) | Apoptosis Induction, Cell Cycle Arrest | Cell Viability (IC50), Caspase Activation, DNA Fragmentation |

| In Vitro Mycobacterium tuberculosis Culture | DprE1 Enzyme Inhibition | Minimum Inhibitory Concentration (MIC) |

| Animal Model of Inflammation (e.g., Rodent Paw Edema) | Inhibition of Inflammatory Mediators | Paw Volume Reduction, Cytokine Levels (e.g., TNF-α, IL-6) |

Rationale for Further Development of this compound Analogues

The development of analogues of a lead compound is a critical step in the drug discovery process, aimed at optimizing its pharmacological profile. For this compound, the rationale for developing analogues is multifaceted. The primary goals would be to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

The development of analogues can also address potential liabilities of the parent compound. For example, the presence of a nitro group can sometimes be associated with mutagenic risks. Designing analogues where the nitro group is replaced by other electron-withdrawing groups could mitigate this risk while potentially retaining the desired biological activity. Furthermore, optimizing the physicochemical properties of the analogues, such as lipophilicity and polar surface area, can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for the development of a successful drug.

Unexplored Research Avenues for this compound

Beyond the initial hypotheses based on its structural components, there are several unexplored research avenues for this compound that could yield novel therapeutic applications.

One such avenue is the investigation of its potential as a modulator of protein-protein interactions. The benzamide (B126) scaffold is known to be a versatile platform for the design of inhibitors of such interactions, which are implicated in a wide range of diseases. Research could focus on identifying specific protein-protein interactions that are disrupted by this compound, potentially leading to the discovery of new therapeutic targets.

Another unexplored area is its potential application in neurodegenerative diseases. Some benzamide derivatives have shown neurotropic activities. It would be worthwhile to investigate whether this compound or its analogues can cross the blood-brain barrier and exert neuroprotective effects in models of diseases such as Alzheimer's or Parkinson's.

The field of epigenetics also presents an intriguing possibility. The acetamido group, in particular, could potentially interact with enzymes involved in histone acetylation, a key process in the epigenetic regulation of gene expression. Exploring the effects of this compound on histone acetyltransferases (HATs) or histone deacetylases (HDACs) could uncover a novel mechanism of action with implications for cancer and other diseases.

Finally, the potential for this compound to act as a pro-drug is an area worthy of investigation. The nitro group can be reduced in vivo to form more reactive species, a property that has been exploited in the design of some antibacterial and anticancer drugs. Research could explore whether this compound can be selectively activated in diseased tissues, leading to a targeted therapeutic effect with reduced systemic toxicity.

Broader Impact of this compound Research on Medicinal Chemistry

The study of this compound, regardless of its ultimate clinical success, will have a broader impact on the field of medicinal chemistry. The synthesis and biological evaluation of this compound and its analogues will contribute to a deeper understanding of the structure-activity relationships of benzamide and nitroaromatic compounds. This knowledge can be applied to the design of other novel therapeutic agents.

Research into the mechanism of action of this compound could lead to the identification of new biological targets or pathways, opening up new avenues for drug discovery. The challenges encountered in its development, particularly those related to the nitro group, will drive the development of new strategies to mitigate potential toxicities associated with this functional group, which is present in a number of existing drugs.

Moreover, the development of novel synthetic methodologies to access this compound and its derivatives will expand the toolkit of medicinal chemists. These new methods could be applicable to the synthesis of a wide range of other complex molecules.

Q & A

Basic: What are standard synthetic protocols for N-(3-Acetamidophenyl)-4-methyl-3-nitrobenzamide?

Answer:

The compound is typically synthesized via the Schotten-Baumann reaction , a two-phase reaction between an acyl chloride and an amine. For example:

- Reagents : 4-methyl-3-nitrobenzoyl chloride and 3-acetamidoaniline.

- Conditions : Stirred in dichloromethane (DCM) with excess triethylamine (TEA) as a base at 0–25°C for 30–60 minutes .

- Workup : The product is isolated via aqueous extraction, followed by purification using column chromatography or recrystallization.

- Characterization : Confirmed via , NMR, UV spectroscopy, and high-resolution mass spectrometry (HRMS) .

Basic: What spectroscopic methods are used to confirm its structural identity?

Answer:

- NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and acetamido protons (δ 2.1 ppm for CH) .

- NMR : Confirms carbonyl groups (amide C=O at ~168 ppm, nitrobenzamide C=O at ~165 ppm) .

- UV-Vis : Absorbance peaks between 250–300 nm due to nitro and aromatic chromophores .

- Mass Spectrometry : Molecular ion ([M+H]) matches the theoretical molecular weight (e.g., 313.3 g/mol for CHNO) .

Basic: What safety protocols should be followed during handling?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of nitro-group-containing dust/aerosols.

- Storage : Keep in a desiccator under inert atmosphere (N) to prevent hydrolysis .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced: How can low synthesis yields due to steric hindrance be addressed?

Answer:

- Coupling Agents : Use HATU or EDCI to activate the acyl chloride, improving reactivity with bulky amines .

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Temperature Control : Extend reaction time (2–4 hours) at 40°C to overcome kinetic barriers .

- Microwave Assistance : Accelerate reaction kinetics under controlled microwave irradiation (e.g., 100 W, 80°C, 10 minutes) .

Advanced: How to resolve crystallographic disorder in X-ray diffraction data for this compound?

Answer:

- Refinement Software : Use SHELXL with constraints (e.g., SIMU, DELU) to model disordered regions .

- Data Collection : Collect high-resolution data (<1.0 Å) to better resolve electron density maps.

- Twinned Data : Apply twin law refinement (e.g., BASF parameter in SHELXL) for non-merohedral twinning .

Advanced: What computational methods predict its reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. For example, the nitro group’s meta-position shows high electrophilicity (f > 0.1) .

- Molecular Docking : Study interactions with biological targets (e.g., SARS-CoV-2 protease) to predict binding affinity .

- ADMET Prediction : Tools like SwissADME estimate metabolic stability (e.g., CYP450 inhibition risk) .

Advanced: How to analyze conflicting spectroscopic data (e.g., unexpected NMR splitting)?

Answer:

- Purity Check : Re-run HPLC (C18 column, acetonitrile/water gradient) to confirm sample homogeneity.

- Dynamic Effects : Assess tautomerism or rotational barriers via variable-temperature NMR (VT-NMR) .

- Alternative Techniques : Use - HMBC to resolve ambiguous coupling in amide regions .

Advanced: How to design derivatives with improved metabolic stability?

Answer:

- Trifluoromethyl Substitution : Replace the nitro group with CF to enhance lipophilicity (logP increase by ~1.5) and reduce enzymatic degradation .

- Bioisosteres : Substitute the acetamido group with a sulfonamide to improve hydrogen-bonding capacity .

- Protease Stability : Introduce steric shields (e.g., tert-butyl groups) near hydrolytically labile sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.